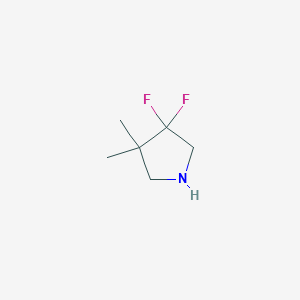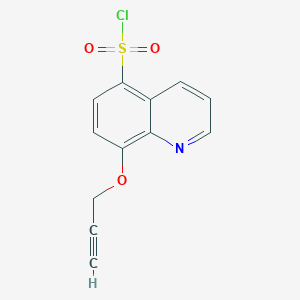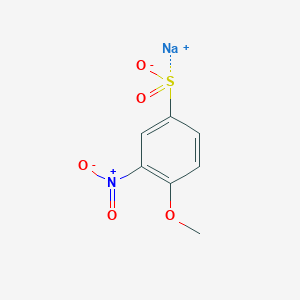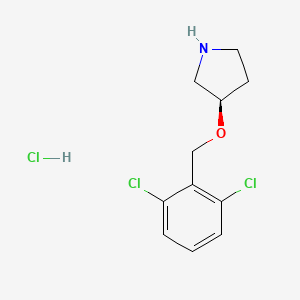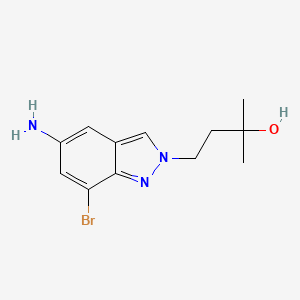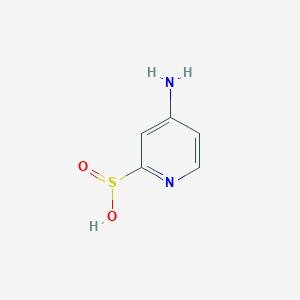
4-Aminopyridine-2-sulfinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminopyridine-2-sulfinic acid is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and neuroscience. This compound is a derivative of 4-aminopyridine, which is known for its ability to enhance neural transmission by blocking potassium channels.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminopyridine-2-sulfinic acid typically involves the sulfonation of 4-aminopyridine. One common method includes the reaction of 4-aminopyridine with sulfur dioxide and an oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent, and the product is purified through crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 4-Aminopyridine-2-sulfinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfhydryl group.
Substitution: The amino group in the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfhydryl derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
4-Aminopyridine-2-sulfinic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on neural transmission and its ability to modulate ion channels.
Medicine: Research is ongoing to explore its potential in treating neurological disorders, such as multiple sclerosis and epilepsy.
Industry: It can be used in the development of new materials and as an intermediate in chemical synthesis.
作用机制
The primary mechanism of action of 4-aminopyridine-2-sulfinic acid involves the inhibition of voltage-gated potassium channels. This inhibition prolongs the action potential in neurons, leading to increased neurotransmitter release and enhanced neuronal signaling. The compound’s effects on neural transmission make it a valuable tool in neuroscience research.
相似化合物的比较
4-Aminopyridine: Known for its use in treating multiple sclerosis by improving nerve conduction.
2-Aminopyridine:
3-Aminopyridine: Studied for its effects on neural transmission and potential therapeutic uses.
Uniqueness: 4-Aminopyridine-2-sulfinic acid stands out due to its unique sulfinic acid group, which imparts distinct chemical properties and reactivity compared to its analogues. This uniqueness makes it a valuable compound for specialized applications in research and industry.
属性
分子式 |
C5H6N2O2S |
|---|---|
分子量 |
158.18 g/mol |
IUPAC 名称 |
4-aminopyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H6N2O2S/c6-4-1-2-7-5(3-4)10(8)9/h1-3H,(H2,6,7)(H,8,9) |
InChI 键 |
DCBHEWUTSHBACA-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1N)S(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone](/img/structure/B12834837.png)
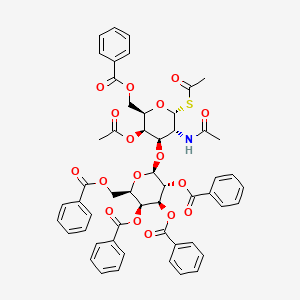
![4,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B12834850.png)
![7-Chloro-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one](/img/structure/B12834851.png)
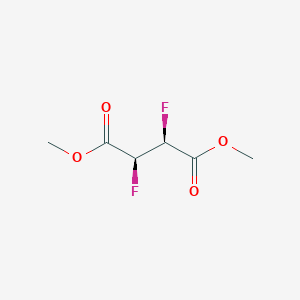
![3-(((3-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12834875.png)
